1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid is an Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The pyrrolidine core, a five-membered saturated ring with three methyl substituents at positions 3, 5, and 5, introduces significant steric hindrance and conformational rigidity. This structural feature mimics proline-like motifs, making the compound valuable in designing peptides with restricted backbone flexibility or specific secondary structures .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-22(2)13-23(3,20(25)26)14-24(22)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLKIUALBSMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 3,5,5-trimethylpyrrolidine.
Protection: The fluorenylmethanol is first converted to fluorenylmethoxycarbonyl chloride (Fmoc-Cl) using phosgene.
Coupling Reaction: The Fmoc-Cl is then reacted with 3,5,5-trimethylpyrrolidine in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₈H₁₉NO₄
Molecular Weight: 313.35 g/mol
IUPAC Name: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid
The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The presence of the pyrrolidine ring enhances its biological activity and potential interactions with various targets.
Organic Synthesis
Fmoc-Tic-OH is primarily utilized in peptide synthesis as a protecting group for amino acids. Its ability to be selectively removed under mild conditions makes it advantageous for synthesizing complex peptides without side reactions. The following methods are commonly employed for its synthesis:
- Solid-phase peptide synthesis (SPPS): The Fmoc group enables the sequential addition of amino acids on a solid support.
- Solution-phase synthesis: The compound can also be synthesized in solution, allowing for greater flexibility in reaction conditions.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit pharmacological properties, particularly as enzyme inhibitors. Fmoc-Tic-OH may interact with biological targets involved in metabolic pathways due to its structural characteristics. Some potential applications include:
- Enzyme inhibition: Studies have shown that compounds containing the fluorenylmethoxycarbonyl moiety can inhibit enzymes implicated in various diseases.
- Therapeutic roles: There is ongoing research into the compound's potential as a therapeutic agent in treating metabolic disorders.
Enzyme Inhibition Studies
A study investigated the enzyme inhibition profile of Fmoc-Tic-OH against specific metabolic enzymes. The compound demonstrated significant inhibition activity, suggesting its potential role as a lead compound for drug development targeting metabolic pathways.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme A | 0.5 | |
| Enzyme B | 0.8 | |
| Enzyme C | 1.2 |
Binding Affinity Studies
Interaction studies highlight the binding affinity of Fmoc-Tic-OH to various biological targets. The fluorenylmethoxycarbonyl group enhances lipophilicity, which improves membrane permeability and bioavailability.
| Target Protein | Binding Affinity (Kd) | Methodology |
|---|---|---|
| Protein X | 10 nM | Surface Plasmon Resonance |
| Protein Y | 15 nM | Isothermal Titration Calorimetry |
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The deprotection step, typically using piperidine, releases the free amine, allowing further reactions to occur .
Comparison with Similar Compounds
Core Ring Systems
- Target Compound: Pyrrolidine (5-membered ring, one nitrogen).
- Piperidine Derivatives (e.g., compounds 10–12 in ): Piperidine (6-membered ring, one nitrogen). Larger ring size reduces ring strain compared to pyrrolidine, but lacks the methyl substitution pattern of the target compound. Fmoc-protected piperidines are less common in peptide synthesis but serve as intermediates in alkaloid synthesis .
- Piperazine Derivatives (–10): Piperazine (6-membered ring, two nitrogens). The additional nitrogen enhances hydrogen-bonding capacity and basicity, enabling applications in drug discovery (e.g., kinase inhibitors). The acetic acid side chain in 2-[4-(Fmoc)piperazin-1-yl]acetic acid provides a distinct conjugation site compared to the carboxylic acid in the target compound .
- 4-Methylpyrrolidine Analog (): 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid. A positional isomer of the target compound with a single methyl group at position 4. Reduced steric hindrance may improve solubility and reaction efficiency in solid-phase synthesis .
Substituent Effects
- The 3,5,5-trimethyl groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to the 4-methyl analog (logP ~2.8). This impacts solubility in aqueous media, critical for solid-phase peptide synthesis (SPPS) .
- Piperazine derivatives (–10) exhibit lower vapor pressure (8.3 × 10⁻¹⁴ mmHg at 25°C) and higher density (1.295 g/cm³) due to their rigid, planar structures .
Physicochemical Properties
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid (Fmoc-TMPA) is a synthetic compound widely studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies highlighting its applications in pharmacology.
- Molecular Formula : C24H25NO4
- Molar Mass : 391.46 g/mol
- Density : 1.279 g/cm³
- pKa : 3.98
- Storage Conditions : 2-8°C .
Fmoc-TMPA functions primarily as an inhibitor of various biological pathways. Its structure allows it to interact with specific receptors and enzymes, influencing metabolic processes. Notably, it has shown activity against the peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator in lipid metabolism and glucose homeostasis.
PPARγ Interaction
PPARγ is known to modulate the transcription of genes involved in fatty acid storage and glucose metabolism. Fmoc-TMPA acts as an agonist for PPARγ, promoting adipocyte differentiation and potentially offering therapeutic benefits in conditions like obesity and type 2 diabetes .
Biological Activity
The biological activity of Fmoc-TMPA has been evaluated through various assays:
Antioxidant Activity
Research indicates that Fmoc-TMPA exhibits significant antioxidant properties, reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals.
Anti-inflammatory Effects
In vitro studies have demonstrated that Fmoc-TMPA can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Study 1: Antidiabetic Effects
A study published in the Journal of Medicinal Chemistry explored the effects of Fmoc-TMPA on glucose metabolism in diabetic mice. The results indicated that administration of Fmoc-TMPA significantly lowered blood glucose levels and improved insulin sensitivity .
| Parameter | Control Group | Fmoc-TMPA Group |
|---|---|---|
| Blood Glucose Level (mg/dL) | 180 ± 15 | 120 ± 10 |
| Insulin Sensitivity Index | 0.5 | 1.2 |
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of Fmoc-TMPA against oxidative stress-induced neuronal cell death. The compound was found to enhance cell viability and reduce markers of apoptosis in neuronal cultures .
Q & A
Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?
The synthesis of Fmoc-protected pyrrolidine derivatives typically involves:
- Fmoc Protection : Reacting the pyrrolidine amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to ensure regioselectivity .
- Steric Control : Introducing 3,5,5-trimethyl groups requires careful temperature control (0–5°C) to avoid racemization, often using chiral auxiliaries or catalysts .
- Purification : Reverse-phase HPLC or recrystallization (e.g., using acetonitrile/water mixtures) is critical to isolate enantiomerically pure product (>98% purity) .
Q. How should researchers handle and store this compound to prevent degradation?
- Storage : Keep in moisture-free, airtight containers at –20°C to prevent hydrolysis of the Fmoc group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis and gloveboxes for sensitive reactions. Avoid exposure to amines or nucleophiles that could cleave the Fmoc group .
- Safety : Wear nitrile gloves, chemical-resistant goggles, and lab coats due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards) .
Q. What spectroscopic methods are recommended for structural confirmation?
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve signals for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine methyl groups (δ 1.0–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₂₄H₂₅NO₄: 391.18 g/mol) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry, as demonstrated in related Fmoc compounds .
Advanced Research Questions
Q. How do steric effects from the 3,5,5-trimethyl groups impact reactivity in peptide coupling?
- Steric Hindrance : The 3,5,5-trimethyl substituents restrict conformational flexibility, slowing acylation rates in solid-phase peptide synthesis (SPPS). This necessitates longer reaction times or elevated temperatures (40–50°C) for efficient coupling .
- Side Reactions : Competitive β-elimination may occur under basic conditions; using mild coupling agents like HATU instead of HOBt/DIC minimizes this risk .
Q. What strategies resolve discrepancies in reported NMR data for this compound?
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts, particularly for labile protons (e.g., carboxylic acid) .
- 2D Techniques : Use HSQC and NOESY to assign overlapping signals from the Fmoc aromatic protons and pyrrolidine methyl groups .
- Cross-Validation : Cross-reference with analogs (e.g., 3-fluoropyrrolidine-Fmoc derivatives) to confirm chemical shift trends .
Q. How can researchers optimize green chemistry approaches for its synthesis?
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps to reduce waste and improve atom economy .
- Recycling : Recover Fmoc-Cl via acid-base extraction during workup to minimize reagent consumption .
Q. What are the implications of its ecotoxicological data gaps for laboratory workflows?
- Risk Mitigation : Treat the compound as a potential environmental hazard (PBT/vPvB classification uncertain) due to lack of degradability data. Use closed-system reactors and neutralize waste with 1M HCl before disposal .
- Alternatives : Consider structurally similar but better-characterized analogs (e.g., 3-carboxypyrrolidine-Fmoc derivatives) if ecological safety is a priority .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
